molecular formula C5H10O2 B3385011 Oxiraneethanol, 2-methyl- CAS No. 59954-67-5

Oxiraneethanol, 2-methyl-

Cat. No.: B3385011
CAS No.: 59954-67-5
M. Wt: 102.13 g/mol
InChI Key: LMMGAGCAEGFLMD-UHFFFAOYSA-N
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Description

Oxiraneethanol, 2-methyl-, also known as 2-(2-methyloxiran-2-yl)ethanol, is an organic compound belonging to the class of epoxides. It is a colorless liquid with a characteristic odor. The molecule consists of a three-membered ring structure (epoxide) with a methyl group attached to one carbon atom and an ethanol chain (hydroxyethyl group) attached to the other.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxiraneethanol, 2-methyl- can be synthesized through various methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 2-methyl-2-butene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide .

Industrial Production Methods: On an industrial scale, oxiranes (epoxides) are often produced by the catalytic oxidation of alkenes. Ethylene oxide, the simplest epoxide, is prepared by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the production of more complex epoxides like Oxiraneethanol, 2-methyl-.

Chemical Reactions Analysis

Types of Reactions: Oxiraneethanol, 2-methyl- undergoes various chemical reactions, including:

    Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, amines, and halides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Water, alcohols, amines, halides.

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

    Ring-Opening Products: Depending on the nucleophile, products can include diols, haloalcohols, and aminoalcohols.

    Oxidation Products: Diols.

    Reduction Products: Alcohols.

Scientific Research Applications

Oxiraneethanol, 2-methyl- has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a building block for the preparation of various complex molecules, including pharmaceuticals and fine chemicals.

    Materials Science: The compound is used in the synthesis of polymers and other materials.

    Biodegradability Studies: Research is conducted to understand its environmental impact and degradation pathways.

Mechanism of Action

The mechanism of action of Oxiraneethanol, 2-methyl- primarily involves the reactivity of its epoxide ring. The ring strain in the three-membered epoxide makes it highly reactive towards nucleophiles. The nucleophilic attack on the epoxide ring leads to ring-opening reactions, forming various products depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

    Ethylene Oxide: The simplest epoxide, used extensively in industrial applications.

    Propylene Oxide: Another common epoxide with similar reactivity but different applications.

    Butylene Oxide: Used in the production of polymers and other materials.

Uniqueness: Oxiraneethanol, 2-methyl- is unique due to its specific structure, which includes a methyl group and a hydroxyethyl group attached to the epoxide ring. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

2-(2-methyloxiran-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2-3-6)4-7-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMGAGCAEGFLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437742
Record name Oxiraneethanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59954-67-5
Record name Oxiraneethanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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